2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride
Description
The compound 2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride (CAS: 1052550-41-0) is a piperazine derivative with a molecular formula of C₁₂H₂₁Cl₂N₃O₃ and a molar mass of 326.22 g/mol . Its structure features a piperazine core substituted with a morpholine-containing ethylketone group and a chloroacetyl moiety. This scaffold is commonly utilized in medicinal chemistry as a versatile intermediate for developing bioactive molecules, particularly kinase inhibitors and receptor modulators.
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-1-morpholin-4-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O3.ClH/c13-9-11(17)15-3-1-14(2-4-15)10-12(18)16-5-7-19-8-6-16;/h1-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJHDVLNFGHHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride, a compound with significant potential in pharmacology, belongs to the piperazine class of compounds. Piperazine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Studies have shown that piperazine derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro tests indicated moderate to significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| 2-Chloro... | Staphylococcus aureus | Moderate |
| 2-Chloro... | Escherichia coli | Significant |
| 2-Chloro... | Pseudomonas aeruginosa | Low |
Anticancer Activity
The anticancer potential of piperazine derivatives has been widely studied. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In particular, it has shown promising results in inhibiting the proliferation of breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Case Study: Anticancer Effects
A study conducted by Singh et al. demonstrated that this compound significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively .
Neuropharmacological Effects
Piperazine derivatives are also recognized for their neuropharmacological activities. The compound under review has been investigated for its potential as an anxiolytic agent. In animal models, it exhibited significant anxiolytic effects comparable to standard anxiolytics like diazepam . This suggests a potential role in treating anxiety disorders.
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) is another area where piperazine derivatives have shown promise. The compound has been evaluated for its ability to inhibit AChE, which is crucial for managing conditions like Alzheimer's disease. Preliminary findings suggest that it may act as a competitive inhibitor .
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase | Competitive | 25 µM |
| Urease | Non-competitive | 30 µM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound shares a piperazine-chloroacetyl core with several analogs, differing primarily in substituents on the piperazine nitrogen. Key analogs and their properties are summarized below:
Key Observations:
- Polarity : The morpholine group in the target compound introduces additional oxygen and nitrogen atoms, likely improving water solubility compared to aryl-substituted analogs (e.g., 4-methoxyphenyl in ).
- Bioactivity : Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability, while sulfur-containing derivatives (e.g., ) could target enzymes with hydrophobic pockets.
- Synthetic Complexity : The morpholine-ethylketone side chain requires multi-step synthesis, contrasting with simpler aryl substitutions achieved via alkylation (e.g., ).
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with coupling morpholine derivatives to a piperazine core. For example:
- Step 1 : React morpholine-4-yl acetic acid with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form the oxoethyl intermediate .
- Step 2 : Attach the intermediate to piperazine via nucleophilic substitution under reflux in ethanol or dichloromethane .
- Step 3 : Purify the product using silica gel column chromatography with eluents like ethyl acetate/petroleum ether (1:1) to achieve >95% purity . Optimization tips: Monitor reaction progress via TLC, adjust molar ratios (e.g., 1:1.2 for piperazine:intermediate), and use anhydrous conditions to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?
- NMR : Use H and C NMR to confirm the presence of the morpholinyl (δ 3.6–3.8 ppm, multiplet) and piperazinyl (δ 2.5–3.0 ppm, multiplet) moieties .
- HPLC : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% for pharmaceutical-grade material) .
- Mass Spectrometry : ESI-MS in positive ion mode can confirm the molecular ion peak ([M+H] at m/z 346.3) .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the compound’s stability, and what mitigation strategies are recommended?
- pH Sensitivity : The compound degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to hydrolysis of the chloroacetyl group. Stability is optimal at pH 6–7 .
- Temperature : Thermal degradation occurs above 80°C. Store at 2–8°C in lyophilized form to extend shelf life .
- Mitigation : Use buffered solutions (e.g., phosphate buffer) for in vitro studies and avoid prolonged exposure to light .
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
Contradictions often arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). To resolve:
- Kinetic Studies : Monitor reaction rates under varying conditions (polar aprotic vs. protic solvents). For example, DMSO favors SN2 displacement, while ethanol promotes SN1 .
- Isotopic Labeling : Use O-labeled water to track hydrolysis pathways and identify byproducts .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict transition states and preferred mechanisms .
Q. What experimental designs elucidate the role of the morpholin-4-yl-2-oxoethyl moiety in biological activity?
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified morpholine rings (e.g., thiomorpholine) or truncated oxoethyl chains. Test binding affinity to target receptors (e.g., serotonin or dopamine receptors) .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify hydrogen-bonding interactions involving the morpholinyl oxygen .
- In Silico Docking : Use AutoDock Vina to simulate binding poses and calculate binding energies for wild-type vs. mutant receptors .
Data Contradiction Analysis
Key Methodological Recommendations
- Synthesis : Prioritize stepwise coupling and column purification to minimize byproducts .
- Characterization : Combine NMR, HPLC, and X-ray crystallography for unambiguous structural confirmation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to predict shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
